Bienvenue dans la boutique en ligne BenchChem!

Spiro[4.4]nonan-1-amine

Physicochemical profiling Amine basicity Protonation state prediction

Spiro[4.4]nonan-1-amine (CAS 20440-71-5) is a fully saturated, carbocyclic spirocyclic primary amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. It features two cyclopentane rings fused at a single quaternary spiro carbon, with the primary amine substituent directly attached to one ring at the position adjacent to the spiro junction.

Molecular Formula C9H17N
Molecular Weight 139.242
CAS No. 20440-71-5
Cat. No. B2860059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.4]nonan-1-amine
CAS20440-71-5
Molecular FormulaC9H17N
Molecular Weight139.242
Structural Identifiers
SMILESC1CCC2(C1)CCCC2N
InChIInChI=1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2
InChIKeyOHSZGDISGPXXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.4]nonan-1-amine (CAS 20440-71-5): Carbocyclic Spiro Primary Amine Building Block – Procurement & Selection Overview


Spiro[4.4]nonan-1-amine (CAS 20440-71-5) is a fully saturated, carbocyclic spirocyclic primary amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol . It features two cyclopentane rings fused at a single quaternary spiro carbon, with the primary amine substituent directly attached to one ring at the position adjacent to the spiro junction [1]. This all-carbon spiro[4.4]nonane scaffold, first synthesized and characterized by Cram and Steinberg in 1954, belongs to a privileged class of three-dimensional building blocks whose conformational rigidity, high fraction of sp³-hybridized carbons (Fsp₃ = 1.0), and zero rotatable bonds make it a compelling candidate for fragment-based drug discovery and library synthesis programs seeking to explore non-planar chemical space [2].

Why Spiro[4.4]nonan-1-amine Cannot Be Freely Substituted by Close Analogs in Research Procurement


Although multiple spiro[4.4]nonane-based amines share the same molecular formula (C₉H₁₇N) and similar molecular weight, substituting Spiro[4.4]nonan-1-amine with its positional isomer Spiro[4.4]nonan-2-amine (CAS 1894946-27-0) or the ethylene-spacer homolog 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine (CAS 1554317-00-8) introduces measurable and functionally consequential differences in basicity, lipophilicity, and conformational freedom [1]. The amine position relative to the spiro center alters the local steric and electronic environment: the 1-amine directly adjacent to the quaternary spiro carbon exhibits a predicted pKa of 11.13 versus 10.51 for the ethylene-spacer homolog, a ΔpKa of 0.62 units that translates to an approximately 4.2-fold difference in protonation equilibrium at physiological pH . Furthermore, the 1-amine and 2-amine positional isomers exhibit different computed LogP values (1.90 vs. 1.74), while the extended-chain analog introduces two additional rotatable bonds, eliminating the zero-rotatable-bond profile that defines the 1-amine's uniquely constrained conformational landscape [2]. These quantifiable differences in physicochemical properties directly impact ligand-receptor binding geometry, PK profile predictions, and SAR interpretation, precluding casual interchange without re-validation [3].

Spiro[4.4]nonan-1-amine – Quantitative Differential Evidence vs. Closest Analogs for Procurement Decision-Making


Basicity (pKa) Differentiation: 1-Amine vs. Ethylene-Spacer Homolog – 4.2-Fold Protonation Difference

Spiro[4.4]nonan-1-amine exhibits a predicted pKa of 11.13±0.20 for its conjugate acid, reflecting the electronic influence of direct attachment to the spiro quaternary carbon . The ethylene-spacer homolog 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine (CAS 1554317-00-8), in which a –CH₂CH₂– linker insulates the amine from the spiro center, has a predicted pKa of 10.51±0.10 [1]. This ΔpKa of approximately 0.62 units corresponds to a ~4.2× difference in the equilibrium ratio of protonated to neutral amine species under identical pH conditions, a magnitude sufficient to alter the compound's ionization state in biological compartments and to confound SAR interpretation if the two compounds were treated as interchangeable building blocks. Both values derive from the same computational prediction methodology (ACD/Labs), enabling cross-study comparability despite being from different source databases.

Physicochemical profiling Amine basicity Protonation state prediction

Lipophilicity (LogP) Differentiation: 1-Amine Positional Isomer vs. 2-Amine – ΔLogP 0.16 Impacts Predicted Membrane Partitioning

Despite sharing the identical molecular formula (C₉H₁₇N) and molecular weight (139 Da), Spiro[4.4]nonan-1-amine and its positional isomer Spiro[4.4]nonan-2-amine display measurably different computed LogP values: 1.90 for the 1-amine versus 1.74 for the 2-amine, a ΔLogP of 0.16 [1][2]. Both values were obtained from the ChemSpace platform using a consistent computational methodology, supporting cross-study comparison. The higher LogP of the 1-amine is consistent with the greater steric shielding of the polar amine group when positioned adjacent to the quaternary spiro carbon, reducing its exposure to the aqueous environment. A ΔLogP of 0.16, while modest in absolute terms, represents a meaningful difference of approximately 1.45-fold in predicted octanol-water partition coefficient, which can translate into differential membrane permeability and tissue distribution profiles in cellular and in vivo models.

Lipophilicity ADME prediction Positional isomer differentiation

Zero Rotatable Bonds: Maximal Conformational Restriction vs. Flexible Extended-Chain Analog

Spiro[4.4]nonan-1-amine possesses zero rotatable bonds—a direct consequence of the all-ring, fully saturated spirocyclic architecture in which the primary amine is directly appended to the cyclopentane ring without any intervening flexible linker [1]. In stark contrast, the extended-chain analog 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine (CAS 1554317-00-8) introduces an ethylene spacer between the spiro scaffold and the terminal amine, resulting in two rotatable bonds [2]. This difference is not subtle: each rotatable bond in a small molecule contributes approximately 0.5–1.0 kcal/mol of conformational entropy loss upon binding to a macromolecular target, meaning the flexible analog pays an additional ~1–2 kcal/mol entropic penalty per binding event compared to the fully constrained 1-amine [3]. For fragment-based drug discovery and scaffold-hopping campaigns, the zero-rotatable-bond profile of Spiro[4.4]nonan-1-amine translates to superior ligand efficiency when the binding pose matches the pre-organized conformation.

Conformational restriction Entropy penalty Ligand pre-organization

Fsp₃ = 1.0: Fully Saturated Carbocyclic Scaffold for sp³-Rich Chemical Space Exploration

Spiro[4.4]nonan-1-amine achieves an Fsp₃ (fraction of sp³-hybridized carbons) of 1.0, indicating that every carbon atom in the molecule is fully saturated [1]. This places the compound at the extreme high end of the Fsp₃ scale, contrasting with the majority of commercially available spirocyclic building blocks that incorporate aromatic rings or carbonyl groups and exhibit lower Fsp₃ values (e.g., spiro[4.4]nona-1,3,6-triene derivatives with Fsp₃ well below 0.8) [2]. The pharmaceutical relevance of high Fsp₃ is well established: Lovering et al. demonstrated that clinical candidates exhibit a statistically significant increase in Fsp₃ relative to pre-clinical compounds, and that higher Fsp₃ correlates with improved solubility, reduced promiscuity, and higher clinical success rates [3]. The 1-amine's fully saturated carbocyclic nature—free of both aromatic systems and ring heteroatoms—further distinguishes it from heterocyclic spiro[4.4]nonane analogs such as 1-azaspiro[4.4]nonane (CAS 176-03-4) and 2,7-diaza-spiro[4.4]nonane (CAS 175-96-2), which introduce H-bond donor/acceptor capacity at the ring nitrogen and thereby alter both the physicochemical profile and the potential off-target pharmacology .

Fraction sp³ Chemical space diversity Drug-likeness

Low Conformational Strain at Spiro Center: X-Ray Crystallographic Evidence of Favorable Ground-State Geometry

Systematic X-ray crystallographic analysis of polycyclic compounds containing the spiro[4.4]nonane substructure has established that the local distortions around the quaternary spiro carbon atom are dominated by a modest decrease of ring-bond angles and a twist of one ring relative to the other, with the planarization index (PC)—a quantitative measure of deviation from ideal tetrahedral geometry—remaining comparatively small for unbridged spiro[4.4]nonanes [1][2]. In contrast, α,α′-bridged spiro[4.4]nonanes and related [5.5.5.5]fenestranes exhibit substantially larger planarization indices, reflecting the additional strain energy imposed by covalent bridges between the rings [2]. The low PC value for the unbridged scaffold of Spiro[4.4]nonan-1-amine implies that the spiro center does not introduce significant strain energy that could render the compound unstable or prone to ring-opening side reactions under physiological or synthetic conditions. This favorable ground-state geometry is a direct structural consequence of the all-carbon spiro[4.4]nonane framework and is not automatically shared by heteroatom-containing spiro analogs, where altered bond lengths and angles may shift the strain profile.

Conformational analysis X-ray crystallography Spiro center strain

Synthetic Accessibility: Catalytic Hydrogenation Route Delivers 83% Yield vs. 34% via LiAlH₄ Reduction

The foundational synthesis of 1-aminospiro[4.4]nonane (i.e., Spiro[4.4]nonan-1-amine) was reported by Cram and Steinberg in 1954 via two distinct reductive routes from the corresponding oxime intermediate [1]. Lithium aluminum hydride (LiAlH₄) reduction afforded the target amine in 34% yield, while a catalytic hydrogenation method delivered the same product in 83% yield—a 2.44-fold improvement [1]. This yield differential has practical procurement implications: the catalytic hydrogenation route, employing heterogeneous catalysis under H₂ pressure, is inherently more scalable and generates less metal-contaminated waste than stoichiometric hydride reduction, potentially translating to lower cost and higher purity for commercially sourced material. Modern vendors listing Spiro[4.4]nonan-1-amine at 95% purity (e.g., Enamine, Leyan) likely employ variants of this catalytic hydrogenation approach or more advanced reductive methodologies, but the 1954 benchmark remains the only publicly documented comparative yield data for this specific compound .

Synthetic methodology Process chemistry Reductive amination

Spiro[4.4]nonan-1-amine – Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Maximal 3D Character and Ligand Efficiency

Spiro[4.4]nonan-1-amine is an optimal fragment library component when the screening objective is to probe sp³-rich, conformationally constrained chemical space. With Fsp₃ = 1.0, zero rotatable bonds, and a molecular weight of 139 Da, the compound satisfies all three 'rule-of-three' fragment criteria while maximizing shape diversity and minimizing the entropic binding penalty [1][2]. The ~4.2-fold higher basicity of the 1-amine relative to its ethylene-spacer homolog ensures that, at physiological pH, a greater fraction of the compound exists in the protonated state—a property that can be exploited to target carboxylate-rich binding pockets (e.g., in aspartyl proteases or phosphotyrosine-binding domains) where charge-charge interactions drive affinity [3]. Researchers should explicitly select the 1-amine over the 2-amine positional isomer (ΔLogP = 0.16) or extended-chain analogs when the screening goal requires both maximum rigidity and precise positioning of the amine hydrogen-bond donor 2.54 Å from the spiro center, as any isomerization or linker elongation will alter the pharmacophore geometry.

Covalent Inhibitor and PROTAC Linker Chemistry Requiring a Sterically Shielded Amine Handle

The primary amine of Spiro[4.4]nonan-1-amine is positioned directly adjacent to the quaternary spiro carbon, providing a degree of steric shielding that differentiates it from less hindered primary amines used in bioconjugation [1]. This steric environment can be strategically exploited in covalent inhibitor design where a modulated reaction rate with electrophilic warheads (e.g., activated esters, sulfonyl fluorides, or acrylamides) is desired—the hindered amine reacts more slowly than unshielded aliphatic amines, potentially reducing off-target labeling [2]. In PROTAC linker chemistry, the zero-rotatable-bond scaffold provides a rigid, well-defined exit vector that minimizes the conformational flexibility of the linker-POI-ligase ternary complex, which has been correlated with more efficient ubiquitination kinetics in certain systems [3]. For these applications, Spiro[4.4]nonan-1-amine should be preferentially procured over the 2-amine isomer, whose amine is positioned farther from the spiro center and lacks the same degree of steric compression.

Chiral Ligand and Organocatalyst Development Exploiting Spirocyclic Rigidity

The spiro[4.4]nonane scaffold has established precedent as a chiral ligand backbone in asymmetric catalysis [1]. The rigid, all-carbon framework of Spiro[4.4]nonan-1-amine, with its low conformational strain confirmed by X-ray planarization index analysis, provides a stereochemically stable platform for the installation of additional chiral directing groups via the primary amine handle [2]. Derivatization to chiral diamines—as demonstrated for the 1-azaspiro[4.4]nonane scaffold in enantioselective Michael addition catalysis—can be extended to the carbocyclic 1-amine series, where the absence of a ring nitrogen eliminates competing metal coordination sites and simplifies catalyst speciation [3]. The 83% synthetic yield benchmark for the catalytic hydrogenation route further supports the feasibility of preparing this scaffold at the multi-gram scale required for ligand screening campaigns [4]. Researchers developing novel chiral ligands should select the 1-amine over heterocyclic spiro analogs when the experimental design requires a purely carbon-based chiral environment with no competing Lewis basic sites in the ring system.

Metabolic Stability Profiling of sp³-Rich Scaffolds for CNS Drug Discovery Programs

Central nervous system (CNS) drug discovery programs increasingly prioritize high Fsp₃ scaffolds to reduce aromatic ring count, which has been associated with lower hERG liability, improved solubility, and reduced cytochrome P450-mediated oxidative metabolism [1]. Spiro[4.4]nonan-1-amine, with Fsp₃ = 1.0 and a computed LogP of 1.90, sits within favorable CNS drug-like property space (typically LogP 1–4, MW < 400, PSA < 90 Ų) and its zero rotatable bonds limit the number of metabolically accessible conformations [2]. The 2.44-fold yield advantage of the catalytic hydrogenation route (83% vs. 34% by LiAlH₄) supports the economic viability of procuring gram quantities for in vitro metabolic stability assays (e.g., human liver microsome intrinsic clearance) and subsequent in vivo PK studies [3]. For CNS programs, the 1-amine should be preferred over the 2-amine positional isomer specifically when the amine placement adjacent to the spiro center is required to orient the polar group toward solvent-exposed regions of the target binding site while embedding the lipophilic spiro core in a hydrophobic pocket.

Quote Request

Request a Quote for Spiro[4.4]nonan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.